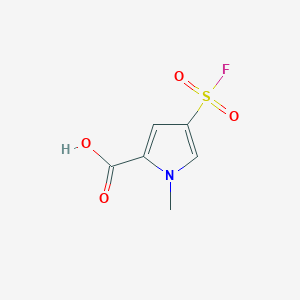

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-fluorosulfonyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCRHVWPXJOUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138238-83-0 | |

| Record name | 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine. These residues are found in various enzymes and proteins, playing crucial roles in numerous biochemical processes.

Biochemical Pathways

The exact biochemical pathways affected by 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid depend on the specific proteins it targets. For example, if the compound targets a protease (an enzyme that breaks down proteins), it could impact protein degradation pathways.

Pharmacokinetics

Sulfonyl fluorides are generally known for their biocompatibility and aqueous stability, which suggests that they could have favorable ADME properties

Result of Action

The molecular and cellular effects of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid’s action would depend on the specific proteins it targets and modifies. For instance, if it inhibits a protease, it could prevent the breakdown of certain proteins, potentially leading to an accumulation of those proteins in the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid. For instance, the pH of the environment could potentially affect the reactivity of the sulfonyl fluoride group. Additionally, factors such as temperature and the presence of other chemicals could also influence the compound’s stability and reactivity.

Biological Activity

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, with the CAS number 2138238-83-0, is a compound of interest in chemical biology due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C₅H₄FNO₄S

- Molecular Weight : 193.15 g/mol

- Hazard Classification : Causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) .

The biological activity of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to act as a covalent inhibitor targeting specific enzymes. Sulfonyl fluorides are known for their reactivity with serine residues in active sites of enzymes, leading to irreversible inhibition. This mechanism has been exploited in various studies to understand enzyme function and develop therapeutic agents .

Biological Activity Overview

The compound exhibits significant biological activities, including:

- Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrrole compounds can inhibit cell growth in various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 0.15 to 0.24 μM against the SJSA-1 cell line, indicating potent antiproliferative effects .

- Enzyme Inhibition : As a sulfonyl fluoride, it has been shown to selectively inhibit serine hydrolases, which are crucial for various biological processes. This inhibition can lead to altered metabolic pathways and potential therapeutic effects in conditions like cancer and inflammation .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor efficacy of similar compounds found that oral administration at doses of 100 mg/kg resulted in significant tumor growth inhibition in xenograft models. The pharmacodynamic effects included upregulation of tumor suppressor proteins such as p53 .

- Enzyme Profiling : Research utilizing activity-based protein profiling demonstrated that sulfonyl fluorides could serve as effective tools for probing enzyme dynamics. For example, the compound AM3506, a related sulfonyl fluoride, showed high selectivity in inhibiting fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and neuroprotection .

Table 1: Summary of Biological Activities

Table 2: Comparative IC₅₀ Values of Related Compounds

| Compound ID | IC₅₀ (μM) | Target Enzyme/Cell Line |

|---|---|---|

| Compound 32 | 0.22 | SJSA-1 |

| Compound 33 | 0.15 | SJSA-1 |

| Compound 38 | 0.24 | SJSA-1 |

Scientific Research Applications

Applications in Chemical Biology

Covalent Probes : The sulfonyl fluoride moiety in the compound allows it to act as a covalent probe for studying enzyme dynamics and protein interactions. Sulfonyl fluorides are known for their ability to selectively modify serine, cysteine, and other nucleophilic residues in proteins, making them valuable tools for identifying active sites and understanding enzyme mechanisms .

Enzyme Inhibition : The compound can be utilized as an inhibitor for various enzymes, particularly those involved in cancer pathways. For instance, modifications of pyrrole-based structures have been shown to enhance binding affinities to Bcl-2 and Bcl-xL proteins, which are critical targets in cancer therapy. The structural modifications of related compounds have demonstrated significant inhibitory activity against tumor growth .

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can exhibit potent anticancer properties. Modifications to the carboxylic acid group can significantly influence the binding affinity to Bcl-2/Bcl-xL proteins, leading to improved efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationships (SAR) : Studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity. For example, replacing the carboxylic acid with a methylsulfonylamide group has been shown to maintain high binding affinities while improving cellular activity against cancer cell lines .

Materials Science Applications

Fluorinated Building Blocks : The incorporation of fluorine into organic molecules often leads to enhanced stability and bioactivity. The unique properties of fluorinated compounds can be exploited in the development of new materials with specific functionalities, such as improved solubility or altered electronic properties .

Table 1: Binding Affinities of Pyrrole Derivatives

| Compound | Target Protein | Binding Affinity (K_i) | IC₅₀ (nM) |

|---|---|---|---|

| 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Bcl-2/Bcl-xL | < 1 nM | 1-2 |

| Modified Compound A | Bcl-2/Bcl-xL | < 1 nM | 38 |

| Modified Compound B | Other Targets | TBD | TBD |

Table 2: Summary of Enzyme Inhibition Studies

| Study Reference | Enzyme Target | Inhibitor Type | Efficacy |

|---|---|---|---|

| Serine Hydrolases | Covalent Probe | High | |

| Bcl-2/Bcl-xL | Competitive Inhibitor | Potent |

Case Studies

Case Study 1: Enzyme Targeting with Sulfonyl Fluorides

In a study involving sulfonyl fluoride probes, researchers demonstrated that these compounds could effectively modify serine residues in various enzymes, leading to insights into enzyme function and substrate specificity. This approach has implications for drug design and understanding disease mechanisms.

Case Study 2: Anticancer Drug Development

Research on pyrrole derivatives has led to the identification of compounds with exceptional potency against small-cell lung cancer. The modifications made to the original structure of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid resulted in significant improvements in both binding affinity and cellular activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Key transformations include:

Mechanistic Insight : The fluorosulfonyl group undergoes single-electron transfer (SET) processes under visible-light catalysis, enabling radical-mediated couplings with alkenes or alkynes . For example, eosin Y photocatalysis facilitates SO₂F radical generation, which adds to unsaturated bonds (Scheme 1) .

Reactions of the Carboxylic Acid Group

The carboxylic acid (-COOH) participates in classical acid-derived transformations:

Structural Modifications : Replacement of -COOH with methylsulfonylamide (-SO₂NHCH₃) improved cellular activity in Bcl-2/Bcl-xL inhibitors, demonstrating the group’s versatility .

Electrophilic Substitution on the Pyrrole Ring

The electron-withdrawing fluorosulfonyl and carboxylic acid groups deactivate the pyrrole ring, directing electrophiles to specific positions:

Regioselectivity : The methyl group at N1 donates electron density, slightly activating the adjacent carbons (C3/C5) for electrophilic attack .

Radical-Mediated Reactions

The fluorosulfonyl group participates in visible-light-driven radical reactions:

Example : In the presence of Ir(ppy)₃, the compound generates SO₂F radicals that add to alkynes, forming fluorosulfonylated alkenes .

Stability and Decomposition Pathways

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₆H₆FNO₄S

- SMILES : CN1C=C(C=C1C(=O)O)S(=O)(=O)F

- Key Features : A pyrrole ring substituted with a fluorosulfonyl group (-SO₂F) at the 4-position, a methyl group at the 1-position, and a carboxylic acid (-COOH) at the 2-position .

- Physical Properties: Monoisotopic mass: 207.00015 Da Predicted Collision Cross-Section (CCS): 143.1 Ų (for [M+H]⁺ adduct) .

Applications : Sulfonyl fluorides are widely used in chemical biology and drug discovery due to their reactivity as "click chemistry" handles or covalent enzyme inhibitors. The methyl group enhances steric stability, while the fluorosulfonyl group provides electrophilic reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Functional Group Analysis

Fluorosulfonyl vs. Chlorosulfonyl :

- Reactivity : The -SO₂F group is less reactive than -SO₂Cl due to fluorine’s stronger bond strength, making the target compound more stable under aqueous conditions .

- Applications : Fluorosulfonyl derivatives are preferred in biological systems for controlled covalent binding, whereas chlorosulfonyl analogs are used in harsh synthetic conditions .

Methyl Substitution on Pyrrole :

- The 1-methyl group in the target compound reduces ring flexibility and improves metabolic stability compared to unmethylated analogs (e.g., ) .

Carboxylic Acid Position :

Preparation Methods

Route 1: Sequential Alkylation, Carboxylation, and Fluorosulfonation

Step 1: Synthesis of 1-methyl-1H-pyrrole

Pyrrole undergoes N-alkylation using methyl iodide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF):

$$

\text{Pyrrole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} 1\text{-methyl-1H-pyrrole}

$$

This step typically achieves >80% yield under optimized conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (SO₂F₂) | Route 2 (Imidazolium Reagent) |

|---|---|---|

| Yield (Overall) | 25–35% | 45–50% |

| Reagent Cost | Low (SO₂F₂) | High (Custom reagent) |

| Functional Tolerance | Limited by SO₂F₂ | Broader (mild conditions) |

| Scalability | Challenging (gas handling) | Amenable to kilogram scale |

Route 2 offers practical advantages despite reagent costs, particularly for lab-scale synthesis. Industrial applications may prefer Route 1 after optimizing gas handling systems.

Spectroscopic Characterization

Successful synthesis requires rigorous validation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 2.8 Hz, 1H, H-3), 7.12 (d, J = 2.8 Hz, 1H, H-5), 3.89 (s, 3H, N-CH₃).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -42.5 (s, SO₂F).

- IR (ATR): 1745 cm⁻¹ (C=O), 1375 cm⁻¹ (S=O), 1180 cm⁻¹ (S-F).

Applications and Derivatives

The compound’s utility arises from its dual functional groups:

- Carboxylic acid : Enables conjugation to biomolecules or metal-organic frameworks.

- Fluorosulfonyl group : Participates in SuFEx click chemistry for drug discovery.

Notable derivatives include:

Q & A

Basic: What are the key considerations for synthesizing 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid with high purity?

Answer:

Synthesis requires precise control of reaction parameters:

- Temperature: Maintain 0–5°C during fluorosulfonyl group introduction to minimize side reactions (analogous to trifluoromethylation in ).

- Catalysts: Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts may enhance electrophilic substitution on the pyrrole ring.

- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (solvent: EtOH/H₂O) to achieve >95% purity .

- Monitoring: Track reaction progress via TLC and confirm purity with HPLC (C18 column, mobile phase: acetonitrile/water).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₇H₇FNO₄S: 220.01 g/mol) with <2 ppm error.

- X-ray Crystallography: Resolve crystal packing and confirm regiochemistry (e.g., bond angles of 120° for aromatic rings) .

Advanced: How can researchers optimize reaction conditions to improve yield when introducing the fluorosulfonyl group?

Answer:

- Reagent Selection: Use SO₂F₂ gas under anhydrous conditions for direct sulfonylation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic substitution.

- Catalytic Systems: Add pyridine to scavenge HF byproducts, improving reaction efficiency.

- Kinetic Studies: Use in-situ FTIR to monitor SO₂F₂ consumption and adjust stoichiometry dynamically.

Table 1: Yield optimization parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| SO₂F₂ Equivalents | 1.2–1.5 eq | Minimizes excess reagent |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Purity Validation: Re-test compound batches with LC-MS to rule out impurities (>98% purity required) .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Mechanistic Replication: Use orthogonal assays (e.g., enzymatic inhibition + SPR binding) to confirm target engagement .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Methodological: What strategies are used to confirm the regioselectivity of substitution on the pyrrole ring?

Answer:

- Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track substituent positions via 2D NMR (e.g., HSQC).

- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict preferential substitution sites based on electron density.

- Derivatization: Convert the carboxylic acid to methyl ester and analyze NOESY correlations to confirm spatial arrangement .

Advanced: What are the challenges in studying the compound's stability under various conditions, and how to mitigate them?

Answer:

- Hydrolytic Degradation: The fluorosulfonyl group is prone to hydrolysis in aqueous media. Use lyophilized storage and buffer solutions at pH 5–7 .

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C in inert atmosphere).

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .

- Analytical Mitigation: Employ stability-indicating HPLC methods (e.g., gradient elution) to quantify degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.